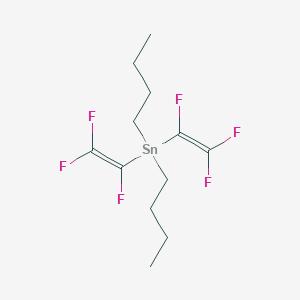
Stannane, dibutylbis(trifluoroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, dibutylbis(trifluoroethenyl)- is a chemical compound with the molecular formula C12H18F6Sn. It is a type of organotin compound, which means it contains tin (Sn) bonded to carbon © atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, dibutylbis(trifluoroethenyl)- typically involves the reaction of dibutyltin dichloride with trifluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Stannane, dibutylbis(trifluoroethenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and efficiency. The industrial production methods also incorporate purification steps, such as distillation or recrystallization, to remove impurities and obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, dibutylbis(trifluoroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced to lower oxidation states or to elemental tin.
Substitution: The trifluoroethenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Aplicaciones Científicas De Investigación
Stannane, dibutylbis(trifluoroethenyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Stannane, dibutylbis(trifluoroethenyl)- involves its interaction with molecular targets and pathways. For example, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The trifluoroethenyl groups play a crucial role in stabilizing the intermediate species and enhancing the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of Stannane, dibutylbis(trifluoroethenyl)-.
Tributyltin chloride: Another organotin compound with different functional groups.
Tetraethyltin: An organotin compound with ethyl groups instead of trifluoroethenyl groups.
Uniqueness
Stannane, dibutylbis(trifluoroethenyl)- is unique due to the presence of trifluoroethenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various applications compared to other organotin compounds .
Propiedades
Número CAS |
2127-90-4 |
|---|---|
Fórmula molecular |
C12H18F6Sn |
Peso molecular |
394.97 g/mol |
Nombre IUPAC |
dibutyl-bis(1,2,2-trifluoroethenyl)stannane |
InChI |
InChI=1S/2C4H9.2C2F3.Sn/c2*1-3-4-2;2*3-1-2(4)5;/h2*1,3-4H2,2H3;;; |
Clave InChI |
KKNZHNVLODZHLS-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(C(=C(F)F)F)C(=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)


![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)
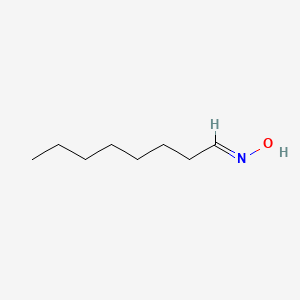
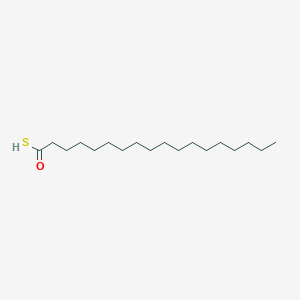
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

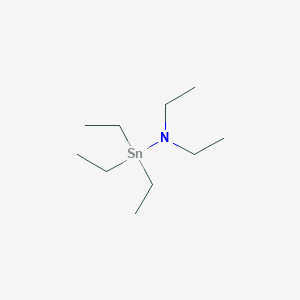
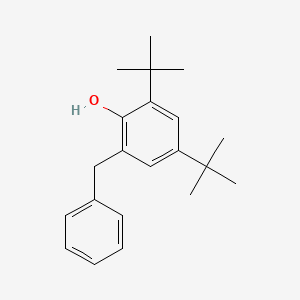
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

